Bromocyclopentane-d9
Overview
Description
It is a stable isotope-labeled compound with the molecular formula C5D9Br and a molecular weight of 158.08 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic properties.
Mechanism of Action
Target of Action
Bromocyclopentane-d9, also known as Cyclopentyl bromide-d9, is a deuterated compound . Deuterated compounds are increasingly used in pharmaceutical research due to their enhanced stability and lower toxicity . .
Mode of Action
As a deuterated compound, it is expected to interact with its targets in a similar manner to its non-deuterated counterpart, Bromocyclopentane . The presence of deuterium atoms can potentially alter the compound’s interactions with its targets, leading to changes in its biological activity .
Biochemical Pathways
Bromocyclopentane is a building block used in the synthesis of various compounds . For instance, it is used in the synthesis of filaminast . .
Pharmacokinetics
As a deuterated compound, it is expected to have enhanced metabolic stability compared to its non-deuterated counterpart .
Result of Action
As a deuterated compound, it is expected to have similar effects to its non-deuterated counterpart, but with potentially altered kinetics due to the presence of deuterium atoms .
Biochemical Analysis
Biochemical Properties
It is known that Bromocyclopentane-d9 is an isotope labelled analog of Bromocyclopentane . Bromocyclopentane is used as a starting material in the synthesis of various compounds
Molecular Mechanism
It is known that this compound is a derivative of cyclopentane, an alkyl halide Alkyl halides are known to be reactive and can undergo various types of reactions
Preparation Methods
Bromocyclopentane-d9 can be synthesized through various methods. One common approach involves the addition reaction of cyclopentene with deuterated hydrobromic acid (DBr). The reaction typically occurs in two steps:
- The first step involves reacting cyclopentene with DBr at a controlled temperature of 40-45°C for 2-4 hours.
- In the second step, the reaction mixture is heated to 60-90°C for an additional 2-4 hours .
This method ensures a high conversion rate of cyclopentene and high selectivity for this compound, making it suitable for industrial production.
Chemical Reactions Analysis
Bromocyclopentane-d9 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as magnesium turnings in dry tetrahydrofuran to form cyclopentyl Grignard reagent, a precursor in the synthesis of ketamine.
Reduction Reactions: It can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to cyclopentanone using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bromocyclopentane-d9 has several scientific research applications:
Biology: It is used in metabolic studies to trace the pathways of cyclopentane derivatives in biological systems.
Medicine: It is used in the synthesis of ketamine, a widely used anesthetic and analgesic.
Industry: It is used as an intermediate in the production of surfactants and other industrial chemicals.
Comparison with Similar Compounds
Bromocyclopentane-d9 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies. Similar compounds include:
Bromocyclopentane: The non-deuterated version with similar chemical properties but without the isotopic labeling.
1-Bromohexane-d13: Another deuterated bromide used in similar applications.
Bromobenzene-d5: A deuterated aromatic bromide used in organic synthesis.
These compounds share similar reactivity but differ in their specific applications and isotopic labeling.
Biological Activity
Bromocyclopentane-d9 (C5D9Br) is a deuterated derivative of bromocyclopentane, notable for its applications in various scientific fields, particularly in metabolic studies and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its stable isotope labeling, which enhances its utility in tracing metabolic pathways and understanding biochemical interactions. With a molecular weight of 158.08 g/mol, it serves as a valuable tool in both biological and chemical research.
Target Interactions
As a deuterated compound, this compound is expected to interact with biological targets similarly to its non-deuterated counterpart, albeit with altered kinetics due to the presence of deuterium atoms. This modification can influence the compound's metabolic stability and its interaction with enzymes and receptors.
Biochemical Pathways
This compound plays a role in various biochemical pathways:
- Metabolic Studies: It is employed to trace the metabolic pathways of cyclopentane derivatives in biological systems, helping researchers understand the dynamics of these compounds within living organisms.
- Synthesis Precursor: The compound serves as a precursor in the synthesis of pharmaceuticals such as ketamine, which is widely used for anesthesia and pain relief.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests enhanced metabolic stability compared to its non-deuterated form. This stability can lead to prolonged activity in biological systems, making it an attractive candidate for further research in drug development and metabolic studies.
Scientific Research
This compound has diverse applications across several fields:
- Organic Chemistry: Used as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals.
- Biology: Its isotopic labeling facilitates metabolic tracing studies, providing insights into the behavior of cyclopentane derivatives in complex biological environments .
- Medicine: The compound is integral in synthesizing ketamine, highlighting its significance in anesthetic research.
Case Studies and Findings
Several studies have explored the implications of using this compound in research:
-
Metabolic Tracing Studies:
- A study utilized this compound to trace metabolic pathways involving cyclopentane derivatives, demonstrating its effectiveness in understanding complex biochemical processes.
-
Pharmaceutical Synthesis:
- Research indicated that this compound could be employed as a precursor for synthesizing ketamine, showcasing its relevance in developing anesthetic agents.
- Comparative Studies:
Chemical Reactions Involving this compound
This compound undergoes various chemical transformations:
- Substitution Reactions: Reacts with nucleophiles like magnesium turnings to form cyclopentyl Grignard reagents.
- Reduction Reactions: Can be reduced to cyclopentane using lithium aluminum hydride (LiAlH4).
- Oxidation Reactions: Oxidized to cyclopentanone using potassium permanganate (KMnO4).
Summary Table: Properties and Applications
Property | Description |
---|---|
Molecular Formula | C5D9Br |
Molecular Weight | 158.08 g/mol |
Applications | Metabolic studies, organic synthesis |
Pharmacokinetics | Enhanced stability compared to non-deuterated |
Key Reactions | Substitution, reduction, oxidation |
Properties
IUPAC Name |
1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTFVKHPEHKBQF-UHUJFCCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584020 | |
Record name | 1-Bromo(~2~H_9_)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35468-44-1 | |
Record name | 1-Bromo(~2~H_9_)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35468-44-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.